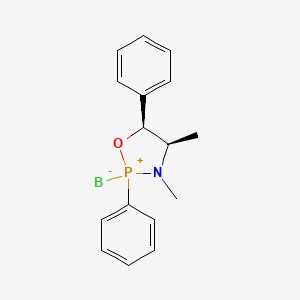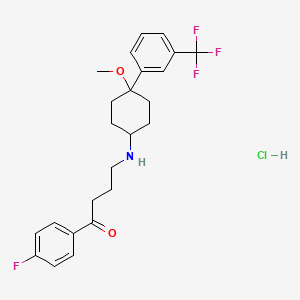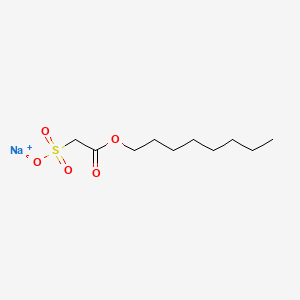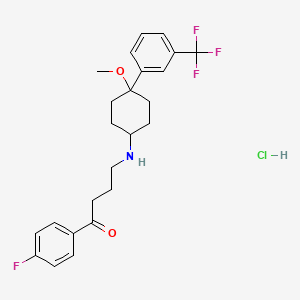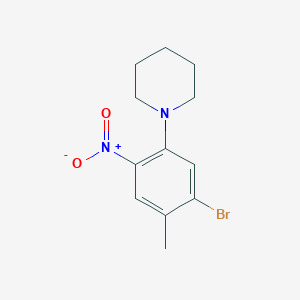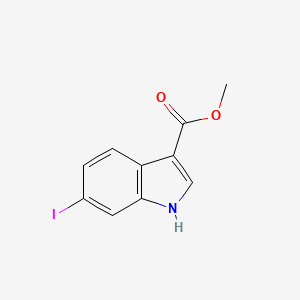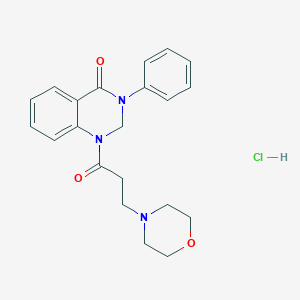
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a morpholinopropionyl side chain, and a phenyl group, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Morpholinopropionyl Side Chain: The morpholinopropionyl side chain can be attached through nucleophilic substitution reactions, where the morpholine ring reacts with a suitable electrophile, such as a halogenated propionyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the morpholine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinazolinone core or the carbonyl group in the morpholinopropionyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl group, using reagents like halogens, alkyl halides, or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, sulfonates.
Major Products
Oxidation Products: Hydroxylated derivatives, N-oxides.
Reduction Products: Reduced quinazolinone derivatives, alcohols.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
科学研究应用
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholinopropionyl side chain and phenyl group contribute to the compound’s binding affinity and specificity, enhancing its overall pharmacological effects.
相似化合物的比较
Similar Compounds
4(1H)-Quinazolinone: The parent compound, known for its broad range of biological activities.
2,3-Dihydro-4(1H)-quinazolinone: A reduced form of the parent compound with similar but distinct properties.
3-Phenyl-4(1H)-quinazolinone: A derivative with a phenyl group, similar to the compound but lacking the morpholinopropionyl side chain.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is unique due to the presence of the morpholinopropionyl side chain, which imparts additional pharmacological properties and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.
属性
CAS 编号 |
20887-10-9 |
|---|---|
分子式 |
C21H24ClN3O3 |
分子量 |
401.9 g/mol |
IUPAC 名称 |
1-(3-morpholin-4-ylpropanoyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c25-20(10-11-22-12-14-27-15-13-22)24-16-23(17-6-2-1-3-7-17)21(26)18-8-4-5-9-19(18)24;/h1-9H,10-16H2;1H |
InChI 键 |
LKJHOBGKTVGNAS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


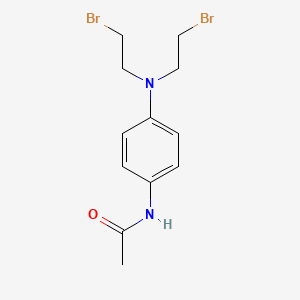
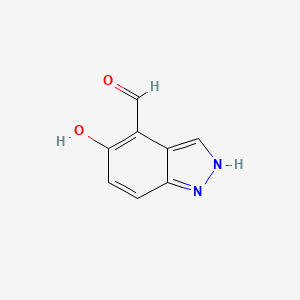
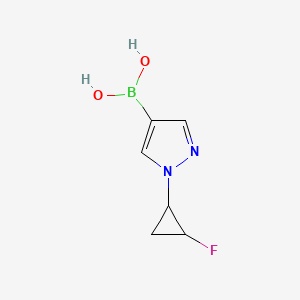
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
